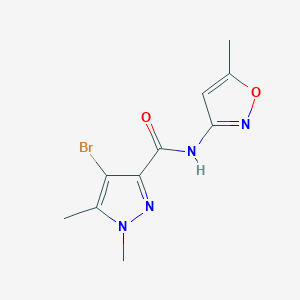![molecular formula C11H11N9O2 B279709 N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE](/img/structure/B279709.png)
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a compound that features two tetrazole rings and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves the formation of tetrazole rings through cycloaddition reactions. One common method is the reaction of an azide with a nitrile under acidic conditions to form the tetrazole ring. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the tetrazole rings to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole rings can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole rings can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the methoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-Methyl-1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)-2-thiophenecarboxamide
- 1-(3-乙酰胺基)苯基-5-巯基四氮唑
Uniqueness
N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is unique due to the presence of both methoxy and tetrazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N9O2 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N9O2/c1-22-10-3-8(2-9(4-10)20-7-13-16-18-20)14-11(21)5-19-6-12-15-17-19/h2-4,6-7H,5H2,1H3,(H,14,21) |
InChI Key |
UFSGOETUCDQQQC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NN=N2)N3C=NN=N3 |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B279632.png)

![(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B279636.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B279639.png)
![(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279640.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279643.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279644.png)
![(E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B279645.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B279646.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279647.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279648.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279650.png)
![(E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279651.png)
